

# What is the chemical structure of 3,5-Diphenylisoxazole

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## Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

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## An In-depth Technical Guide to 3,5-Diphenylisoxazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **3,5-diphenylisoxazole**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Structure and Identification

**3,5-Diphenylisoxazole** is a heterocyclic aromatic organic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions.

DOT Script for the Chemical Structure of **3,5-Diphenylisoxazole**:

Caption: Chemical structure of **3,5-Diphenylisoxazole**.

### Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **3,5-diphenylisoxazole** is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	3,5-diphenyl-1,2-oxazole
CAS Number	2039-49-8[1]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO[1]
Molecular Weight	221.26 g/mol [2]
Melting Point	141-142 °C[3]
Boiling Point	396.6 °C at 760 mmHg[4]
Density	1.128 g/cm <sup>3</sup> [4]
Canonical SMILES	<chem>c1ccc(cc1)c2cc(=NO2)c3ccccc3</chem>
InChI	InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H
InChIKey	HECRDSFKLUVCAU-UHFFFAOYSA-N[1]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[3]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[3]

## Experimental Protocols for Synthesis

Several synthetic routes for the preparation of **3,5-diphenylisoxazole** have been reported. Below are detailed methodologies for two distinct and effective protocols.

### Protocol 1: Metal-Free DBU Promoted Regioselective Synthesis[5]

This method describes a metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter.

Materials:

- Aldoxime (1 mmol)
- N-chlorosuccinimide (NCS) (1.2 mmol)
- Alkyne (1.2 mmol)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
- N,N-Dimethylformamide (DMF) (3 mL)
- Chilled water
- Ethyl acetate (EtOAc)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the aldoxime (100 mg, 1 mmol) in DMF (3 mL), add N-chlorosuccinimide (1.2 mmol) at room temperature.
- Stir the reaction mixture for 0.5-1 hour.
- Add DBU (1 mmol) and the alkyne (1.2 mmol) to the reaction mixture.
- Continue stirring for an additional 1-8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding chilled water.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ .
- Concentrate the solution under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **3,5-diphenylisoxazole**.

## Protocol 2: Synthesis in a Deep Eutectic Solvent[6]

This protocol utilizes a deep eutectic solvent (DES) as a green and efficient medium for the one-pot, three-component synthesis.

Materials:

- Benzaldehyde (2 mmol)
- Phenylacetylene (2 mmol)
- Hydroxylamine (2 mmol)
- Sodium hydroxide (NaOH) (2 mmol)
- N-chlorosuccinimide (NCS) (3 mmol)
- Choline chloride:urea (1:2) deep eutectic solvent (1 mL)
- Water
- Ethyl acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of benzaldehyde (2 mmol) in the choline chloride:urea (1:2) DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
- Stir the resulting mixture at 50 °C for one hour.
- Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

- Add phenylacetylene (2 mmol) and allow the reaction to proceed for four hours at 50 °C.
- After the reaction is complete, quench with water and extract with ethyl acetate (3 x 5 mL).
- Dry the combined organic phases over anhydrous MgSO<sub>4</sub>.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the final product.

## Biological Activity and Signaling Pathways

Derivatives of **3,5-diphenylisoxazole** have been shown to possess a wide range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anticancer properties.[5] The isoxazole scaffold is a key component in several clinically used drugs.

One area of significant interest is the potential of diaryl isoxazole derivatives as anticancer agents. A study on a series of 3,5-diaryl isoxazole derivatives demonstrated their potential against prostate cancer cells.[6] The lead compound from this study showed high selectivity and was investigated for its binding mode with Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in cell growth and proliferation signaling pathways.[6]

The anti-inflammatory properties of isoxazole derivatives are also of note. While not specific to **3,5-diphenylisoxazole**, a related dihydroisoxazole derivative has been shown to exert its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway.[7] This pathway is a crucial regulator of the inflammatory response.

DOT Script for a Simplified MAPK/NF-κB Signaling Pathway:

Caption: A simplified diagram of the MAPK/NF-κB signaling pathway and the potential inhibitory action of isoxazole derivatives.

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